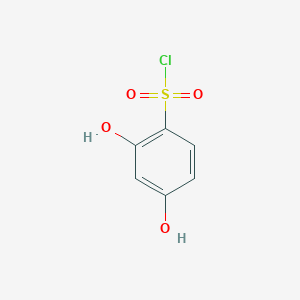
2,4-Dihydroxybenzene-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dihydroxybenzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of two hydroxyl groups and a sulfonyl chloride group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
2,4-Dihydroxybenzene-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the sulfonation of 2,4-dihydroxybenzene (resorcinol) with chlorosulfonic acid. The reaction typically proceeds under controlled temperature conditions to prevent over-sulfonation and degradation of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These reagents react with the sulfonic acid derivative of resorcinol to yield the desired sulfonyl chloride .
化学反应分析
Types of Reactions
2,4-Dihydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Oxidation and Reduction: The hydroxyl groups can undergo oxidation to form quinones, while reduction reactions can convert the sulfonyl chloride group to sulfonic acid.
Common Reagents and Conditions
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
科学研究应用
2,4-Dihydroxybenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,4-dihydroxybenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives . The hydroxyl groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .
相似化合物的比较
Similar Compounds
2,4-Difluorobenzenesulfonyl chloride: Similar structure but with fluorine atoms instead of hydroxyl groups.
2,4-Dibromobenzenesulfonyl chloride: Similar structure but with bromine atoms instead of hydroxyl groups.
Benzenesulfonyl chloride: Lacks the hydroxyl groups, making it less reactive towards certain nucleophiles.
Uniqueness
2,4-Dihydroxybenzene-1-sulfonyl chloride is unique due to the presence of both hydroxyl and sulfonyl chloride groups on the benzene ring. This combination of functional groups imparts distinct reactivity and allows for diverse chemical transformations. The hydroxyl groups enhance the compound’s solubility in polar solvents and enable additional hydrogen bonding interactions, which can be advantageous in various applications .
属性
CAS 编号 |
134479-01-9 |
|---|---|
分子式 |
C6H5ClO4S |
分子量 |
208.62 g/mol |
IUPAC 名称 |
2,4-dihydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C6H5ClO4S/c7-12(10,11)6-2-1-4(8)3-5(6)9/h1-3,8-9H |
InChI 键 |
KUAHBCIONJMJKI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1O)O)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















